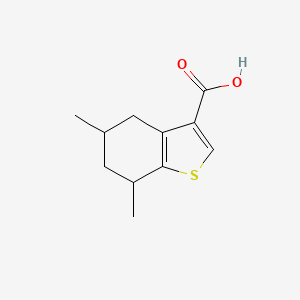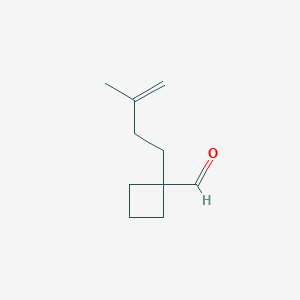
1-(3-Methylbut-3-en-1-yl)cyclobutane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylbut-3-en-1-yl)cyclobutane-1-carbaldehyde is an organic compound characterized by a cyclobutane ring substituted with a 3-methylbut-3-en-1-yl group and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylbut-3-en-1-yl)cyclobutane-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methylbut-3-en-1-yl bromide with cyclobutanone in the presence of a base, followed by oxidation to introduce the aldehyde group. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Methylbut-3-en-1-yl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allylic position of the 3-methylbut-3-en-1-yl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as halides, amines, and thiols
Major Products:
Oxidation: 1-(3-Methylbut-3-en-1-yl)cyclobutane-1-carboxylic acid
Reduction: 1-(3-Methylbut-3-en-1-yl)cyclobutanemethanol
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-(3-Methylbut-3-en-1-yl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-Methylbut-3-en-1-yl)cyclobutane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-(3-Methylbut-1-en-2-yl)cyclopentane-1-carbaldehyde: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
1-(3-Methylbut-3-en-1-yl)cyclohexane-1-carbaldehyde: Similar structure but with a cyclohexane ring.
Uniqueness: 1-(3-Methylbut-3-en-1-yl)cyclobutane-1-carbaldehyde is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties
Eigenschaften
Molekularformel |
C10H16O |
|---|---|
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
1-(3-methylbut-3-enyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-9(2)4-7-10(8-11)5-3-6-10/h8H,1,3-7H2,2H3 |
InChI-Schlüssel |
JKQMXZFFTAOHFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CCC1(CCC1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


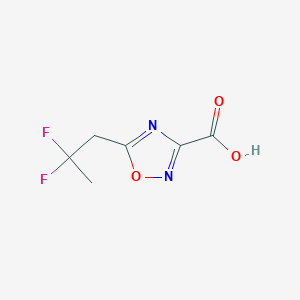
amine](/img/structure/B13316757.png)
![2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B13316763.png)
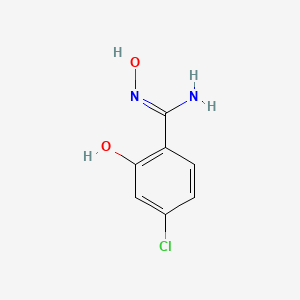
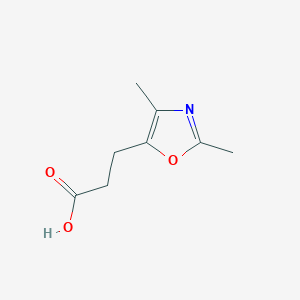

![1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B13316797.png)
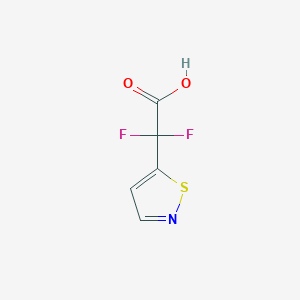
![Methyl2-[(dimethylamino)methylidene]-3-oxopentanoate](/img/structure/B13316803.png)
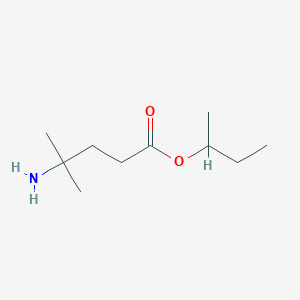
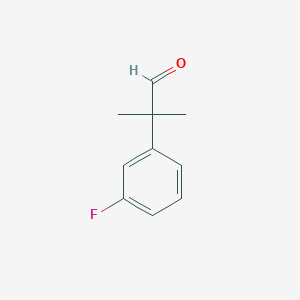

![1-[(2-Methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B13316819.png)
